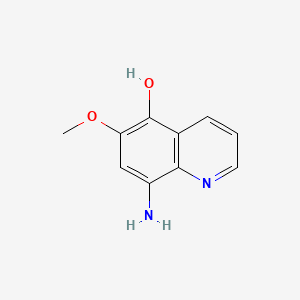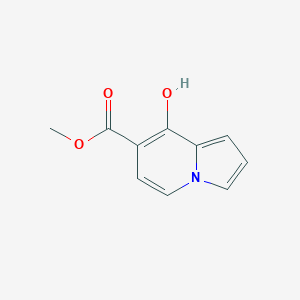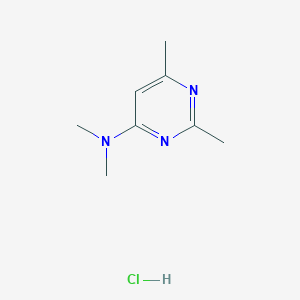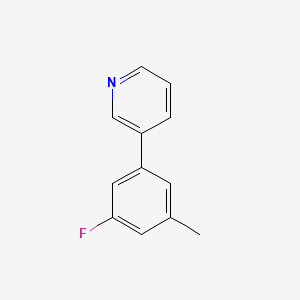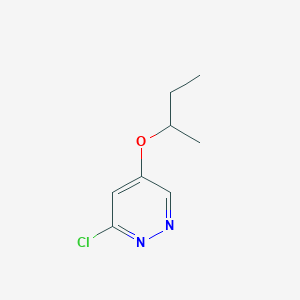
5-(sec-Butoxy)-3-chloropyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(sec-Butoxy)-3-chloropyridazine is an organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. The presence of the sec-butoxy and chloro substituents on the pyridazine ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(sec-Butoxy)-3-chloropyridazine typically involves the nucleophilic substitution reaction of a suitable pyridazine derivative with sec-butyl alcohol in the presence of a base. One common method is the Williamson ether synthesis, where an alkoxide ion (formed by deprotonating sec-butyl alcohol with a strong base like sodium hydride) reacts with a 3-chloropyridazine derivative to form the desired ether .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, bases, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
5-(sec-Butoxy)-3-chloropyridazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The sec-butoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium alkoxides or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products Formed
Nucleophilic substitution: Various substituted pyridazines depending on the nucleophile used.
Oxidation: Ketones or carboxylic acids derived from the sec-butoxy group.
Reduction: Dihydropyridazines or fully reduced pyridazines.
Applications De Recherche Scientifique
5-(sec-Butoxy)-3-chloropyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, including enzymes and receptors.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 5-(sec-Butoxy)-3-chloropyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sec-butoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in hydrogen bonding or other interactions with target molecules, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(sec-Butoxy)-2-((3-chlorophenyl)thio)pyrimidin-4-amine: Another compound with a sec-butoxy group and a chloro substituent, used in similar applications.
4-sec-Butoxy-2-butanone: A ketone with a sec-butoxy group, used in organic synthesis and material science.
Uniqueness
5-(sec-Butoxy)-3-chloropyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions can be leveraged for desired outcomes.
Propriétés
Numéro CAS |
1346698-34-7 |
|---|---|
Formule moléculaire |
C8H11ClN2O |
Poids moléculaire |
186.64 g/mol |
Nom IUPAC |
5-butan-2-yloxy-3-chloropyridazine |
InChI |
InChI=1S/C8H11ClN2O/c1-3-6(2)12-7-4-8(9)11-10-5-7/h4-6H,3H2,1-2H3 |
Clé InChI |
QVLMBFLKBRBWBT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC1=CC(=NN=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


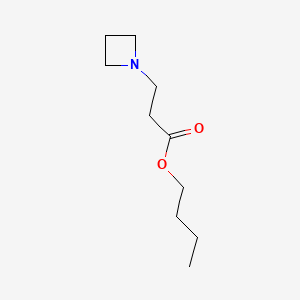
![1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride](/img/structure/B15070728.png)
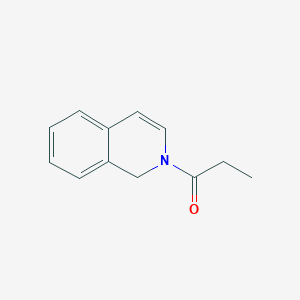
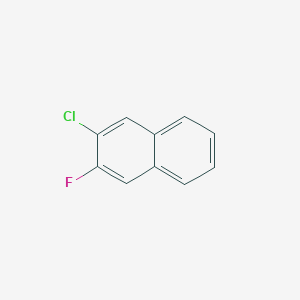
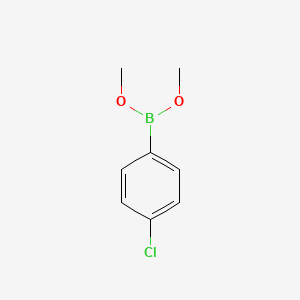
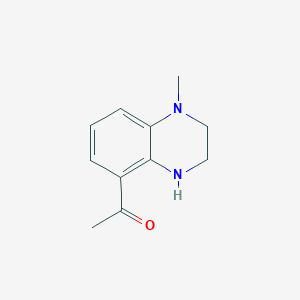
![1-(7-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one](/img/structure/B15070749.png)
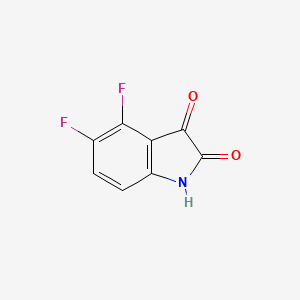
![4-Chloro-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B15070761.png)
![3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-amine](/img/structure/B15070762.png)
